

# alpha-Phenylcinnamic acid fundamental properties

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## Compound of Interest

Compound Name: *alpha-Phenylcinnamic acid*

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An In-depth Technical Guide on the Core Properties of  $\alpha$ -Phenylcinnamic Acid

## Introduction

$\alpha$ -Phenylcinnamic acid (also known as 2,3-diphenylacrylic acid) is an organic compound that belongs to the class of unsaturated carboxylic acids.[1] It consists of a cinnamic acid backbone with an additional phenyl group attached to the alpha carbon.[2] This compound exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more common and stable form.[3][4]  $\alpha$ -Phenylcinnamic acid and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[4] [5] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has demonstrated a range of biological activities.[2][6] This guide provides a comprehensive overview of its fundamental chemical, physical, and biological properties, along with detailed experimental protocols.

## Chemical and Physical Properties

$\alpha$ -Phenylcinnamic acid is a white to light yellow crystalline solid.[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including ethanol, acetone, and benzene.[2][3] The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[7][8]

## Isomer-Specific Properties

The cis and trans isomers of  $\alpha$ -phenylcinnamic acid exhibit distinct physical properties, notably in their melting points and acidity (pKa). The trans isomer is the higher-melting and more acidic of the two.

Property	trans- $\alpha$ -Phenylcinnamic acid (E-isomer)	cis- $\alpha$ -Phenylcinnamic acid (Z-isomer)
CAS Number	91-48-5[9]	91-47-4[3]
Appearance	White to light yellow crystalline powder[2]	Silky needles[3]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>2</sub> [2][7]	C <sub>15</sub> H <sub>12</sub> O <sub>2</sub> [3]
Molecular Weight	224.26 g/mol [7]	224.25 g/mol [3]
Melting Point	172-174 °C[7][8][10]	138-139 °C[3]
Boiling Point	~326 °C (estimate)[7][8]	Not specified
pKa	4.8 (in 60% ethanol)[2][3][7]	6.1 (in 60% ethanol)[3]
UV max (Ethanol)	222, 289 nm[3]	223, 280 nm[3]
Solubility	Soluble in ethanol, acetone, ether, benzene; sparingly in water[2][3][7]	More soluble than the cis-form[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of  $\alpha$ -phenylcinnamic acid.

- Infrared (IR) Spectroscopy:** The IR spectrum shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500–3300 cm<sup>-1</sup>, a sharp C=O stretch at approximately 1680–1700 cm<sup>-1</sup>, and a C=C alkene stretch near 1620 cm<sup>-1</sup>. [11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the molecular structure, confirming the presence of two phenyl rings, the carboxylic acid proton, and the vinylic proton. [2][12]

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak at  $m/z = 224$ .[\[9\]](#)[\[13\]](#)

## Experimental Protocols: Synthesis

The most common and well-documented method for synthesizing  $\alpha$ -phenylcinnamic acid is a variation of the Perkin reaction.[\[14\]](#)[\[15\]](#) This method involves the condensation of benzaldehyde with phenylacetic acid.

### Perkin Reaction for $\alpha$ -Phenylcinnamic Acid Synthesis

This procedure yields the cis-isomer, which can be subsequently isomerized to the more stable trans-form.[\[14\]](#)

#### Reagents:

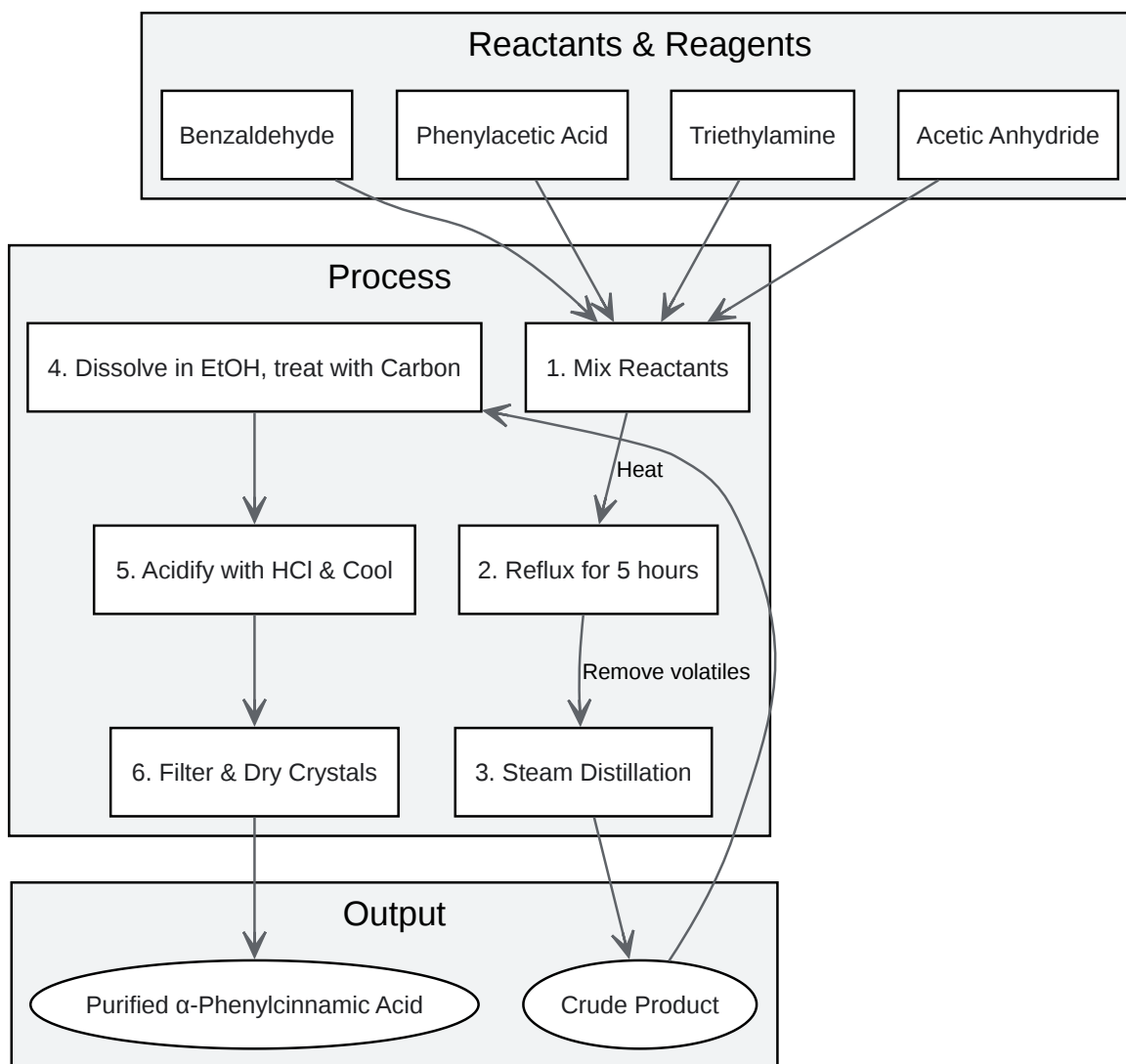
- Benzaldehyde (freshly purified)
- Phenylacetic acid
- Anhydrous triethylamine
- Acetic anhydride

#### Methodology:

- Reaction Setup: In a round-bottomed flask, combine equimolar amounts of benzaldehyde and phenylacetic acid. Add anhydrous triethylamine and acetic anhydride to the flask.[\[14\]](#)
- Reflux: Boil the mixture gently under reflux for approximately 5 hours.[\[14\]](#)
- Workup & Isolation: After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde.[\[14\]](#) The non-volatile aqueous residue contains the crude product.
- Purification: The crude solid is separated and dissolved in hot 95% ethanol. Water is added, and the solution is heated to boiling with decolorizing carbon.[\[14\]](#)

- Crystallization: The hot solution is filtered, and the filtrate is immediately acidified with hydrochloric acid to induce crystallization.[14]
- Final Product: The resulting crystals of  $\alpha$ -phenylcinnamic acid are collected by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the purified product with a melting point of 172–173 °C.[14]

### Workflow for Perkin Synthesis of $\alpha$ -Phenylcinnamic Acid



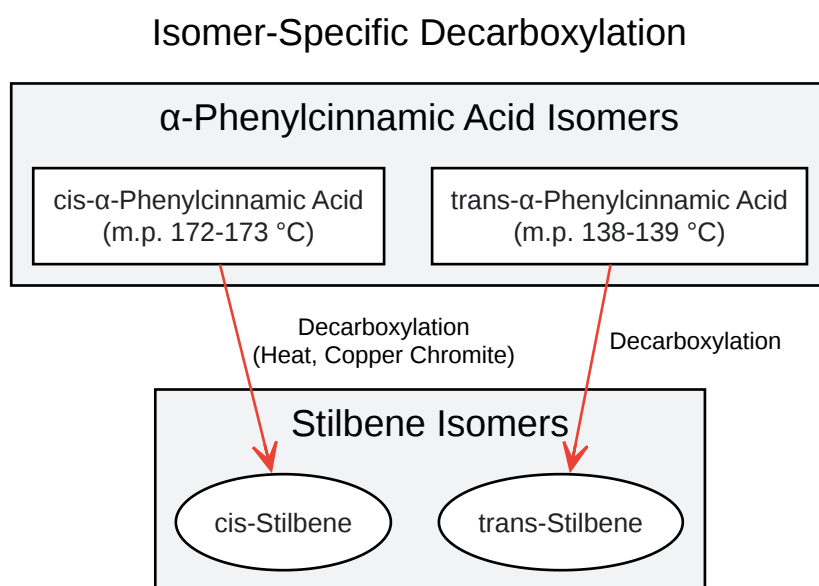
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Caption: Perkin reaction workflow for synthesizing  $\alpha$ -phenylcinnamic acid.

## Isomerization and Decarboxylation

The geometric isomers of  $\alpha$ -phenylcinnamic acid are precursors to the corresponding isomers of stilbene (1,2-diphenylethylene) through decarboxylation. This reaction highlights the stereochemical relationship between the starting material and the product.

- The cis-isomer of  $\alpha$ -phenylcinnamic acid (m.p. 172–173°C) undergoes decarboxylation to yield cis-stilbene.[14][16]
- Conversely, the trans-isomer (m.p. 137–139°C, which is contrary to other sources stating the trans is higher melting) yields trans-stilbene upon decarboxylation.[16]



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Caption: Stereochemical relationship in the decarboxylation of isomers.

## Biological Activity and Applications

$\alpha$ -Phenylcinnamic acid is recognized for its role as a versatile building block in medicinal chemistry and has intrinsic biological activities.

## Pharmaceutical and Chemical Synthesis

The primary application of  $\alpha$ -phenylcinnamic acid is as an intermediate in the synthesis of more complex molecules, including various drugs.[2] Its structure, featuring a carboxylic acid, a double bond, and two phenyl rings, provides multiple sites for chemical modification.[6] It is also a precursor to the sweetener aspartame through an enzyme-catalyzed amination process to form phenylalanine.[1]

## Enzyme Inhibition

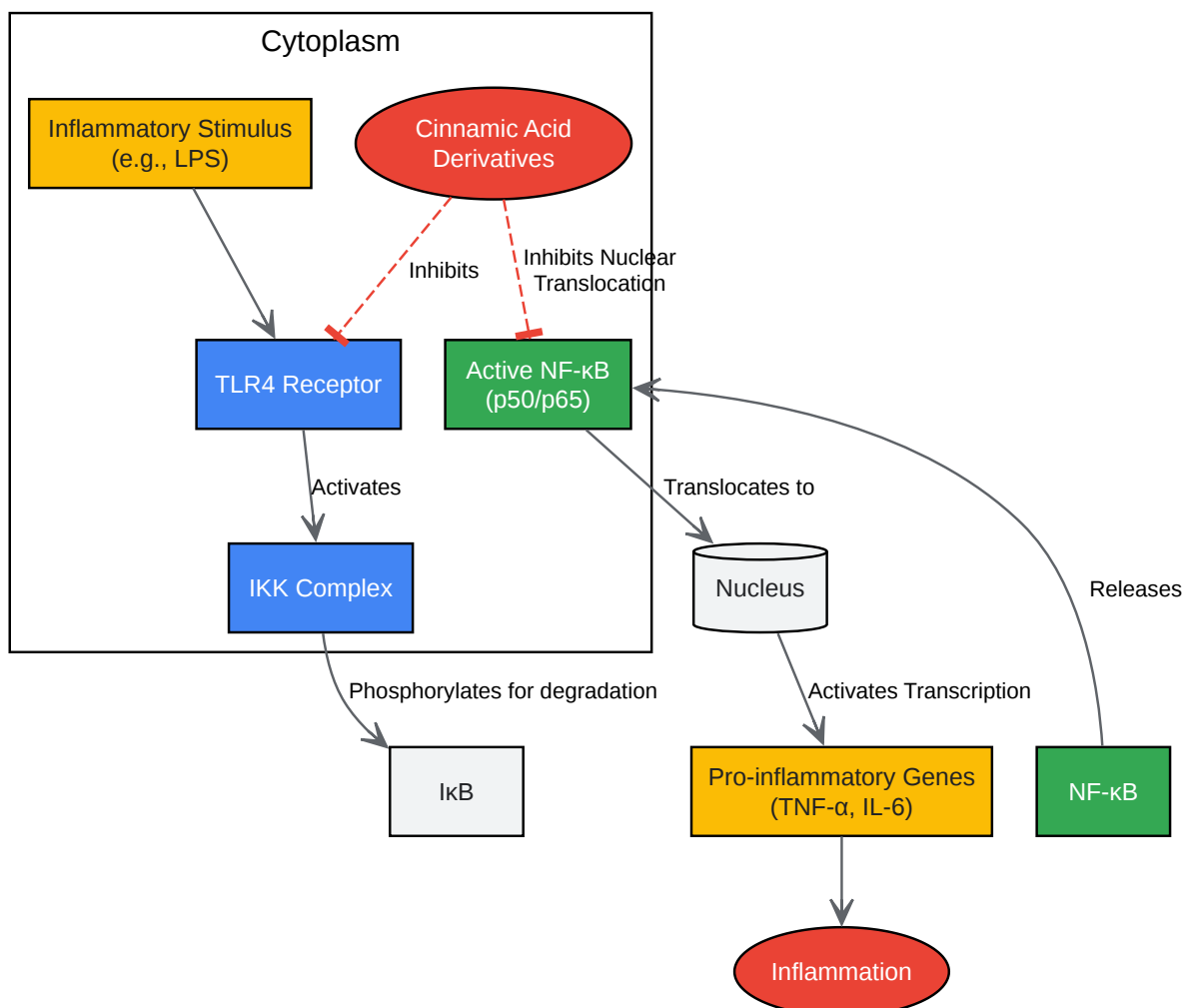
$\alpha$ -Phenylcinnamic acid is identified as a selective, non-steroidal inhibitor of type-5  $17\beta$ -hydroxysteroid dehydrogenase (AKR1C3).[10] This enzyme is involved in the synthesis of active androgens and prostaglandins and is a target for cancers like prostate cancer and acute myeloid leukemia.

## Potential Therapeutic Effects

While much of the research focuses on the broader class of cinnamic acid derivatives, the core structure is responsible for many observed effects.

- **Antidiabetic Properties:** Some derivatives, including  $\alpha$ -phenylcinnamic acid itself, exhibit moderate PPAR $\gamma$  agonist activity, which can lead to strong oral glucose-lowering effects, making it a potential scaffold for type 2 diabetes treatments.[5]
- **Anti-inflammatory and Antioxidant Activity:** Cinnamic acid derivatives are known to possess anti-inflammatory and antioxidant properties.[17][18][19] They can inhibit key inflammatory pathways like the NF- $\kappa$ B and TLR4 signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[18] Their antioxidant effect is often attributed to their ability to scavenge free radicals.[19]
- **Antimicrobial Activity:** Cinnamic acid and its derivatives have reported antibacterial, antiviral, and antifungal properties.[19][20] Their mechanism can involve disrupting microbial cell membranes and inhibiting essential enzymes.[18]

## Potential Anti-inflammatory Pathway of Cinnamic Acid Derivatives

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